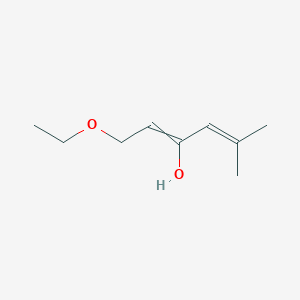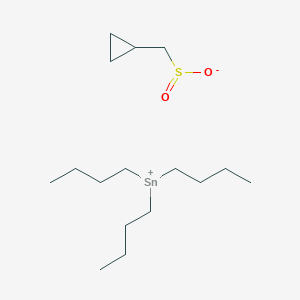
1-Ethoxy-5-methylhexa-2,4-dien-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-5-methylhexa-2,4-dien-3-OL is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of an ethoxy group, a methyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-5-methylhexa-2,4-dien-3-OL can be synthesized through several methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and diethyl ether, which are dried by distillation under argon .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-5-methylhexa-2,4-dien-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-Ethoxy-5-methylhexa-2,4-dien-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-5-methylhexa-2,4-dien-3-OL involves its interaction with molecular targets and pathways. The compound’s conjugated diene system allows it to participate in various chemical reactions, influencing its biological and chemical activity . The ethoxy and methyl groups contribute to its reactivity and stability.
Comparison with Similar Compounds
4-Isopropyl-5-methylhexa-2,4-dien-1-ol: Similar structure with an isopropyl group instead of an ethoxy group.
3,5-Dimethyl-1-hexyn-3-ol: Contains a triple bond and two methyl groups.
Uniqueness: 1-Ethoxy-5-methylhexa-2,4-dien-3-OL is unique due to its specific combination of functional groups and conjugated diene system. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
62797-16-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-ethoxy-5-methylhexa-2,4-dien-3-ol |
InChI |
InChI=1S/C9H16O2/c1-4-11-6-5-9(10)7-8(2)3/h5,7,10H,4,6H2,1-3H3 |
InChI Key |
UGYBJYLXAAWZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC=C(C=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14526614.png)


![2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan](/img/structure/B14526635.png)


![Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione](/img/structure/B14526649.png)


![1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B14526663.png)

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol]](/img/structure/B14526674.png)

